molecular formula C19H15F3N2O4S B8530928 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide

Cat. No. B8530928
M. Wt: 424.4 g/mol
InChI Key: PUJCSYJMQMUYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H15F3N2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H15F3N2O4S/c1-28-14-7-4-11(15-17(26)24-18(27)29-15)8-13(14)16(25)23-9-10-2-5-12(6-3-10)19(20,21)22/h2-8,15H,9H2,1H3,(H,23,25)(H,24,26,27)

InChI Key

PUJCSYJMQMUYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethylbenzylamine (71.9 g) in DMF (1 L) were added 5-(2,4-dioxothiazolidin-5-yl)-2-methoxybenzoic acid (98.7 g), diethyl cyanophosphate (94.7 g) and triethylamine (63 ml) under cooling with ice and stirring, and the mixture was stirred for 15 minutes as it was. Thereafter, it was stirred for 7 hours at room temperature. The reaction mixture was poured into water, which was extracted with ethyl acetate and, after washing with water, dried over anhydrous sodium sulfate. This was concentrated under reduced pressure and the residue was dissolved into ethanol. After treating with activated charcoal, this was filtered through celite and water was added to the filtrate. The crystals deposited were collected by filtration and dried to obtain 83.6 g (53%) of aimed compound as colorless powder. Melting point: 168.0~169.0° C.
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
98.7 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.